molecular formula C10H7ClF2N4O3S B15215907 2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid CAS No. 26592-28-9

2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid

Cat. No.: B15215907
CAS No.: 26592-28-9
M. Wt: 336.70 g/mol
InChI Key: QALUXLMZFUOZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid is a complex organic compound with the molecular formula C10H7ClF2N4O3S and a molecular weight of 336.7 g/mol This compound features a benzene ring substituted with an amino group and a sulfonic acid group, as well as a pyrimidine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then chlorinated and fluorinated. The resulting compound is then coupled with a benzene derivative that contains an amino group and a sulfonic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzenesulphonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the pyrimidine ring, along with the sulfonic acid group on the benzene ring, makes it a versatile compound for various applications .

Properties

CAS No.

26592-28-9

Molecular Formula

C10H7ClF2N4O3S

Molecular Weight

336.70 g/mol

IUPAC Name

2-amino-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]benzenesulfonic acid

InChI

InChI=1S/C10H7ClF2N4O3S/c11-7-8(12)16-10(13)17-9(7)15-4-1-2-6(5(14)3-4)21(18,19)20/h1-3H,14H2,(H,15,16,17)(H,18,19,20)

InChI Key

QALUXLMZFUOZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C(=NC(=N2)F)F)Cl)N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.